Hexyl anisate

Description

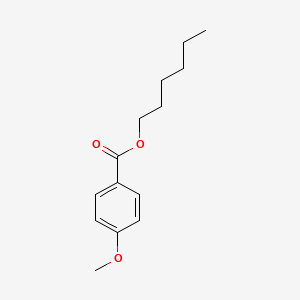

Structure

2D Structure

3D Structure

Properties

CAS No. |

71607-26-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

hexyl 4-methoxybenzoate |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |

InChI Key |

DUALVGKOWZJXLR-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)OC |

Other CAS No. |

81542-09-8 71607-26-6 |

Origin of Product |

United States |

Synthesis Methodologies for Hexyl Anisate

Classical Organic Synthesis Routes

The traditional approach to synthesizing hexyl anisate, like many esters, relies on well-established organic chemistry reactions. These methods are often robust and scalable, though they may require significant purification to remove impurities. vulcanchem.com

An alternative, though less direct, classical route is transesterification. libretexts.org This process involves reacting a different ester of 4-methoxybenzoic acid, such as methyl anisate or ethyl anisate, with 1-hexanol (B41254) in the presence of an acid or base catalyst. libretexts.orgniscpr.res.in The alkoxy group of the starting ester is exchanged for the hexyloxy group from 1-hexanol. libretexts.org To drive the reaction to completion, the alcohol byproduct (methanol or ethanol) would typically be removed as it forms. libretexts.org

Optimizing the synthesis of esters like this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. vulcanchem.com Several key parameters are manipulated to achieve this.

Reactant Stoichiometry: Based on Le Chatelier's principle, using one of the reactants in a large excess can shift the reaction equilibrium towards the product side. wikipedia.org In Fischer esterification, it is common to use the alcohol (1-hexanol) in excess, as it can also serve as the solvent. wikipedia.org

Catalyst and Temperature: The choice and concentration of the catalyst, along with the reaction temperature, significantly influence the reaction rate. While strong mineral acids are effective, other catalysts like tetraisopropyl titanate have been used for similar benzoate (B1203000) ester syntheses, often requiring high temperatures between 190-230°C to drive the reaction to completion. google.com For the esterification of benzoic acid with hexanol, a temperature of 75°C has been utilized with various catalysts. dergipark.org.tr The optimal conditions involve balancing reaction speed with the potential for side reactions or degradation at higher temperatures.

Removal of Byproducts: The continuous removal of water formed during Fischer esterification is a critical strategy to improve yield. wikipedia.org This is often accomplished through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343).

Purification: After the reaction, the crude product typically contains unreacted starting materials, the catalyst, and byproducts. vulcanchem.com Purification is essential and is commonly achieved through neutralization washes, followed by distillation or column chromatography to isolate this compound of high purity. vulcanchem.com

The following table summarizes key optimization parameters investigated for a related esterification process, illustrating the factors that would be considered for this compound synthesis.

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Reactants | 2-Ethylhexanol and Benzoic Acid | Precursors for the ester |

| Catalyst | Tetraisopropyl titanate | To increase the reaction rate |

| Temperature | 190-230 °C | To provide sufficient energy for the reaction to proceed |

| Reaction Endpoint | Acid value < 0.2 mgKOH/g | To determine the completion of the esterification |

| Post-Reaction Step | Atmospheric and vacuum dealcoholization | To remove excess 2-ethylhexanol |

| Refining | Neutralization and washing | To remove residual catalyst and by-products |

Esterification Reaction Pathways

Biocatalytic Approaches to Ester Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. portlandpress.com The use of enzymes, particularly lipases, offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact. portlandpress.commdpi.com

The success of biocatalytic ester synthesis hinges on the choice of the enzyme. acs.org Lipases (EC 3.1.1.3) are the most widely used class of enzymes for esterification due to their stability in organic solvents and broad substrate specificity. mdpi.comacs.org

For reactions involving anisic acid or benzoate esters, several lipases have been screened. Immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) has been identified as a particularly effective biocatalyst. mdpi.comacs.org In a study on the acidolysis of phosphatidylcholine with anisic acid, Novozym 435 demonstrated significantly higher incorporation of the anisoyl group compared to other lipases like CALB-catalyzed lipase, RM IM, and TL IM lipases, the latter two of which showed little to no activity. mdpi.com Similarly, when screening enzymes for the transesterification of methyl benzoate with n-hexanol, Novozym 435 was found to be the most active catalyst compared to Lipozyme TL IM, Lipozyme RM IM, and Lipase AYS Amano. acs.org

The data below, derived from related studies, highlights the differential activity of various lipases in esterification reactions involving anisic acid and its esters.

| Enzyme | Reaction | Relative Activity/Conversion | Source |

|---|---|---|---|

| Novozym 435 (Candida antarctica Lipase B) | Acidolysis of PC with Anisic Acid | High (6 mol% incorporation) | mdpi.com |

| CALB-catalyzed | Acidolysis of PC with Anisic Acid | Low (2 mol% incorporation) | mdpi.com |

| Lipozyme RM IM (Rhizomucor miehei) | Acidolysis of PC with Anisic Acid | Very Low (1 mol% incorporation) | mdpi.com |

| Lipozyme TL IM (Thermomyces lanuginosus) | Acidolysis of PC with Anisic Acid | Inactive | mdpi.com |

| Novozym 435 (Candida antarctica Lipase B) | Transesterification of Methyl Benzoate with n-Hexanol | Most Active Catalyst (97% conversion) | acs.org |

The choice of solvent is critical in biocatalysis as it must solubilize the substrates while maintaining enzyme activity. semanticscholar.org For lipase-catalyzed reactions with phenolic acids, which often have poor solubility in hydrophobic solvents, toluene has been found to be an efficient reaction medium. semanticscholar.org In some cases, binary solvent systems, such as a mixture of toluene and chloroform (B151607) (9:1 v/v), have been shown to enhance the degree of incorporation significantly during the enzymatic modification of phospholipids (B1166683) with anisic acid and other phenolic acids. semanticscholar.org Solvent-free systems are also highly desirable from a green chemistry perspective and have been successfully used in the biocatalytic synthesis of other branched esters. mdpi.com

Process intensification refers to the development of innovative equipment and techniques that lead to substantially more efficient, sustainable, and cost-effective processes. researchgate.net In biocatalysis, several methods are employed:

Microwave Irradiation: Applying microwave energy can dramatically accelerate enzymatic reactions. researchgate.net Microwaves influence polar molecules, leading to rapid, localized heating that can enhance the enzyme's activity and reduce reaction times from hours to minutes. researchgate.netresearchgate.net For the synthesis of n-hexyl benzoate via transesterification, microwave assistance resulted in a 6.5-fold increase in the initial reaction rate. acs.org

Ultrasound Application: Ultrasonic irradiation is another method used to enhance biocatalyst performance. researchgate.net The cavitation effect can improve mass transfer between the substrates and the enzyme, leading to faster reaction rates. researchgate.net

Advanced Analytical Techniques for Hexyl Anisate Characterization

Chromatographic Separation Techniques

Chromatography is indispensable for separating Hexyl Anisate from reaction mixtures, by-products, or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for its determination and purity analysis.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound, particularly in cosmetic and sunscreen formulations where it might be found alongside other UV filters. chemicalbook.comfda.gov.twlongdom.org The method's strength lies in its ability to separate non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. longdom.org

The determination is achieved by monitoring the eluent with a photodiode array (PDA) or a UV detector set to a wavelength where the anisate moiety exhibits strong absorbance. longdom.org The retention time under specific conditions is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantification. chemicalbook.com Method validation according to established guidelines ensures selectivity, linearity, precision, and accuracy. longdom.orgresearchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 5 µm, 4.6 mm x 25 cm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elution of the compound from the column. |

| Detector | Photodiode Array (PDA) or UV-Vis Detector | Detection based on UV absorbance of the aromatic ring. |

| Detection Wavelength | ~254 nm (for the aromatic system) | Specific wavelength for monitoring and quantification. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and retention time. |

| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for assessing the purity and composition of volatile compounds like this compound. akjournals.com Its high resolution allows for the separation of closely related isomers and impurities that may be present from the synthesis process. researchgate.net The compound is vaporized and travels through a capillary column (e.g., a non-polar HP-5ms or a polar wax-type column) carried by an inert gas like helium. akjournals.comchromatographyonline.com

The purity of this compound can be determined by calculating the peak area percentage from the resulting chromatogram, assuming all components have a similar response factor with an FID. For unequivocal identification of impurities, GC-MS is used, where the mass spectrometer provides a fragmentation pattern for each separated component, acting as a molecular fingerprint. nih.govchrom-china.com The Kovats Retention Index (RI) is a standardized measure used to report retention data, with a value of approximately 2500 cited for this compound on a standard polar column. nih.gov

Table 2: Typical GC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5ms (non-polar) or DB-WAX (polar) | Separation based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 150°C to 290°C) | Allows for separation of compounds with different boiling points. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification and confirmation. |

| Detector Temperature | 280 - 320 °C | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) for Compound Determination

Spectroscopic Elucidation Methods

Spectroscopic techniques are essential for confirming the molecular structure of this compound. NMR spectroscopy provides a map of the atomic connectivity, while IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy reveals information about the electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. sigmaaldrich.comwikipedia.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide comprehensive information about the carbon-hydrogen framework. scirp.orgmdpi.com

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons (appearing as doublets in the aromatic region), the methoxy (B1213986) group protons (a singlet), the methylene (B1212753) protons of the hexyl chain adjacent to the ester oxygen (a triplet), the other methylene protons of the hexyl chain (a complex multiplet), and the terminal methyl group protons (a triplet). igntu.ac.in

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom. nih.gov Key signals include the carbonyl carbon of the ester, the aromatic carbons (including the ipso-carbons attached to the oxygen atoms), the methoxy carbon, and the six distinct carbons of the hexyl chain.

2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings within the hexyl chain, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, confirming the C-H framework and finalizing the structural assignment. scirp.orglibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is interactive. You can sort and filter the data.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | Doublet (d) | 2H |

| Aromatic (ortho to OCH₃) | ~6.9 | Doublet (d) | 2H |

| -O-CH₂- (Hexyl) | ~4.2 | Triplet (t) | 2H |

| -O-CH₃ (Methoxy) | ~3.8 | Singlet (s) | 3H |

| -CH₂- (Hexyl chain) | ~1.7 | Multiplet (m) | 2H |

| -CH₂- (Hexyl chain) | ~1.3-1.4 | Multiplet (m) | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. You can sort and filter the data.

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic (C-OCH₃) | ~163 |

| Aromatic (CH, ortho to C=O) | ~131 |

| Aromatic (ipso, C-C=O) | ~123 |

| Aromatic (CH, ortho to OCH₃) | ~113 |

| -O-CH₂- (Hexyl) | ~65 |

| -O-CH₃ (Methoxy) | ~55 |

| -CH₂- (Hexyl chain) | ~31 |

| -CH₂- (Hexyl chain) | ~29 |

| -CH₂- (Hexyl chain) | ~26 |

| -CH₂- (Hexyl chain) | ~22 |

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. eag.comnih.govmdpi.com The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural features. wiley.com

The most prominent absorption bands in the spectrum correspond to the vibrations of specific bonds:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. masterorganicchemistry.com

C-O Stretches: Two distinct stretches for the ester linkage (Ar-C(=O)-O- and -O-Alkyl).

Aromatic C=C Stretches: Several bands in the aromatic region indicating the presence of the benzene (B151609) ring. libretexts.orglibretexts.org

C-H Stretches: Signals corresponding to both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. vscht.cz

C-H Bends: Absorptions in the fingerprint region that can help confirm the substitution pattern of the aromatic ring. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Type of Vibration |

|---|---|---|---|

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretch |

| C-H (Aromatic) | 3000-3100 | Medium-Weak | Stretch |

| C=O (Ester) | ~1715-1730 | Strong, Sharp | Stretch |

| C=C (Aromatic) | ~1600, ~1500 | Medium-Strong | In-ring Stretch |

| C-O (Ester) | ~1250-1300 | Strong | Asymmetric Stretch |

| C-O (Ester) | ~1100-1150 | Strong | Symmetric Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edulibretexts.org For this compound, the primary chromophore (light-absorbing group) is the p-methoxybenzoyl system. The absorption is due to electronic transitions within the conjugated π-system of the aromatic ring. shu.ac.ukazooptics.com

The main transitions observed are π → π* transitions, which are characteristic of aromatic compounds and are typically of high intensity. researchgate.net The presence of the methoxy (-OCH₃) and ester (-COO-Hexyl) groups, which act as auxochromes (groups that modify the absorption of a chromophore), influences the position and intensity of the absorption maxima (λmax). Specifically, the electron-donating methoxy group causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene or benzoate (B1203000) esters. tanta.edu.eg This technique is particularly useful in quantitative analysis, as the absorbance at λmax is directly proportional to the concentration, following the Beer-Lambert law.

Table 6: Expected UV-Vis Absorption Data for this compound (in Ethanol) This table is interactive. You can sort and filter the data.

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | ~255-260 | High | p-Methoxybenzoyl system |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•) which corresponds to the molecular weight of the compound. The energy of the ionization process can cause this molecular ion to break apart into smaller, charged fragments. The resulting pattern of these fragments, known as a mass spectrum, serves as a unique "fingerprint" that can be used to identify the compound and deduce its structure. nih.govlibretexts.org

For this compound (C₁₄H₂₀O₃), the molecular weight is approximately 236.31 g/mol . rsc.org Therefore, the molecular ion peak would be expected at an m/z of 236. The fragmentation of this compound, as an ester, follows predictable pathways. Key fragmentation processes for esters include cleavage of the bond alpha to the carbonyl group and rearrangements like the McLafferty rearrangement. whitman.edu

In the case of aromatic esters such as benzoates, characteristic fragmentation patterns emerge. A common fragmentation involves the loss of the alkoxy radical (the hexoxy group in this instance) to form a stable acylium ion. For this compound, this would be the methoxybenzoyl cation. Another significant fragmentation pathway for benzoate esters is the formation of the phenylacylium ion (m/z 105) and the subsequent loss of carbon monoxide to yield the phenyl cation (m/z 77). pharmacy180.com

Analysis of the mass spectrum of hexyl o-anisate reveals several key fragment ions. The fragmentation patterns for esters can be complex, but they provide valuable structural information. General fragmentation of esters often involves α-cleavage and McLafferty rearrangements. whitman.eduuou.ac.in For aromatic esters, specific fragmentations related to the stable aromatic ring are also common.

Based on the principles of mass spectrometry, the following table outlines some of the expected and observed fragment ions for this compound.

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 236 | Molecular Ion [M]⁺• | C₁₄H₂₀O₃⁺• | Represents the intact ionized molecule, confirming the molecular weight. |

| 152 | [M - C₆H₁₂]⁺• | C₈H₈O₃⁺• | This ion likely results from a McLafferty-type rearrangement involving the transfer of a hydrogen from the hexyl chain followed by the elimination of hexene (C₆H₁₂). |

| 135 | [CH₃OC₆H₄CO]⁺ | C₈H₇O₂⁺ | This is a very common and stable acylium ion formed by the cleavage of the ester bond and loss of the hexoxy radical. This is a strong indicator of the methoxybenzoyl structure. |

| 123 | [CH₃OC₆H₄COOH + H]⁺ | C₈H₉O₃⁺ | This ion corresponds to the protonated p-anisic acid, likely formed through rearrangement and cleavage. |

This table is based on general fragmentation principles for esters and may not represent all possible fragmentation pathways.

Application of Hyphenated Techniques (e.g., LC-MS)

To analyze complex mixtures or to gain further confidence in the identification of a compound, hyphenated techniques are often employed. numberanalytics.comnih.gov These methods combine the separation power of chromatography with the detection specificity of a technique like mass spectrometry. ijpsjournal.com

Liquid chromatography-mass spectrometry (LC-MS) is a prime example of a powerful hyphenated technique. numberanalytics.com In LC-MS, a liquid chromatograph first separates the components of a sample mixture. The separated components then flow directly into the mass spectrometer, which ionizes them and analyzes their mass-to-charge ratios. This provides both the retention time from the LC (a characteristic of the compound under specific conditions) and the mass spectrum from the MS, offering two independent points of confirmation for the compound's identity. bccampus.ca

The application of LC-MS is particularly valuable for the analysis of compounds that are not sufficiently volatile for gas chromatography (GC) or are thermally unstable. While this compound can be analyzed by GC-MS, LC-MS provides a robust alternative. For instance, LC-MS has been successfully used in the analysis of perfume compositions, which often contain a wide variety of ester compounds, including hexyl benzoate, a structurally similar compound to this compound. researchgate.net

Furthermore, LC-MS/MS, a tandem mass spectrometry approach, can be used for even more detailed structural elucidation. nih.gov In this technique, a specific ion from the initial mass spectrum (a precursor ion) is selected and then further fragmented to produce a secondary set of fragment ions (product ions). This process can help to piece together the structure of the original molecule with very high confidence. For example, a study on the chlorination products of a related UV filter, hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB), utilized high-performance liquid chromatography/mass spectrometry (HPLC/MS) and HPLC/MS/MS with accurate mass measurements to identify the transformation products. nih.gov This demonstrates the capability of LC-MS based techniques to characterize complex esters and their derivatives in various matrices.

The use of LC-MS provides high sensitivity and specificity, making it an invaluable tool for the definitive characterization of this compound and for studying its presence in complex samples. numberanalytics.com

Biological Activities and Mechanistic Investigations of Anisate Esters

Antimicrobial Properties and Activity Mechanisms

Anisate esters, derivatives of p-anisic acid (4-methoxybenzoic acid), have demonstrated notable antimicrobial properties. Research into these compounds, including related structures, has provided insight into their efficacy against a range of microorganisms, including bacteria and fungi. ontosight.aiontosight.ai p-Anisic acid itself has shown effectiveness against bacteria such as Propionibacterium acnes. google.com Furthermore, studies on esters of 4-methoxybenzoic acid confirm their investigation as potential antibacterial and antifungal agents. ontosight.ai

The antimicrobial action of benzoic acid and its esters is often linked to the disruption of microbial cell membranes or interference with metabolic processes crucial for microbial survival. The lipophilic nature of these esters, enhanced by the ester group, is thought to facilitate their passage into cells, where they can exert their effects.

A more specific antifungal mechanism for related compounds involves the inhibition of enzymes essential for fungal viability. For instance, derivatives of cinnamic acid, which share structural similarities, have been found to inhibit the enzyme 4-hydroxylase-benzoate CYP53A15. mdpi.com Another proposed mechanism, particularly for antifungal action, is the direct interaction with ergosterol, a key component of the fungal cell membrane. This interaction can disrupt membrane integrity, leading to cell death. nih.gov For antibacterial activity, while the exact mechanism for anisate esters is not fully elucidated, related heterocyclic compounds are thought to compete with natural metabolites like purines, thereby inhibiting the synthesis of bacterial proteins and nucleic acids. whiterose.ac.uk

The following table summarizes the antimicrobial activity of p-anisic acid and its combinations against various microorganisms.

| Microorganism | Compound/Mixture | Observed Effect |

| Propionibacterium acnes | p-Anisic Acid | Good antimicrobial effect. google.com |

| Various Bacteria & Fungi | p-Anisic Acid + Levulinic Acid | Synergistic antimicrobial effect, superior to methylparaben at the same concentration. google.com |

| Bacillus spp. | Hydrazide-hydrazones of 3-methoxybenzoic acid | High bacteriostatic or bactericidal activity. tandfonline.com |

Interactions with Biological Systems (General Mechanisms)

The primary interaction of anisate esters within a biological environment involves the hydrolysis of the ester linkage. This reaction, which can be catalyzed by acids, bases, or enzymes such as esterases, cleaves the molecule into p-anisic acid and the corresponding alcohol (in the case of hexyl anisate, hexanol). researchgate.net Benzoate (B1203000) esters are reported to be relatively stable against hydrolysis by bacterial esterases compared to acetate (B1210297) esters. acs.org

The biological activity of these esters is closely tied to their lipophilicity, which is determined by the nature of the alkyl chain. A more lipophilic character enhances the compound's ability to be absorbed by cells. Once inside the cell, the ester may be hydrolyzed, releasing p-anisic acid, which is known to be biologically active. nih.gov For example, p-anisic acid has been shown to influence the enzymatic activity of proteasomes and lysosomal cathepsins and inhibit tyrosinase activity. nih.gov The aromatic ring of the anisate structure can also engage in π-π stacking interactions with aromatic amino acid residues in proteins, potentially altering their function.

To leverage these properties, oligoesters incorporating p-anisic acid have been developed as controlled-release systems for cosmetic applications. These polymeric structures are designed to undergo hydrolysis, gradually releasing the active p-anisic acid. Studies have shown that these oligoester delivery systems are well-tolerated by human keratinocyte (HaCaT) cell lines, promoting cell growth at moderate concentrations and showing no significant cytotoxicity. nih.gov

General Mechanism of Ester Interaction:

Ester Uptake & HydrolysisCellular Uptake↓ Enzymatic/Chemical Hydrolysisp-Anisic Acid + Alcohol

↓

Biological EffectStructure-Activity Relationship (SAR) Studies for Anisate Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For anisate esters and related phenolic derivatives, several key structural features have been identified that modulate their antimicrobial efficacy.

A primary determinant of activity is the length of the alkyl ester chain. Studies on various phenolic acid esters have consistently shown that antimicrobial activity increases as the length of the alkyl chain increases. researchgate.net This is attributed to enhanced lipophilicity, which improves the compound's ability to penetrate microbial cell membranes. mdpi.com Therefore, this compound, with its six-carbon chain, would be predicted to have greater antimicrobial potential than methyl or ethyl anisate.

Other structural modifications also play a significant role. For a series of phenolic benzaldehydes and benzoic acids, the following relationships were observed:

The aldehyde group generally conferred more activity than a carboxyl group. nih.gov

Activity increased with the number of hydroxyl substitutions on the benzene (B151609) ring. nih.gov

The position of substituents is crucial; for example, a 2-hydroxy group enhanced the activity of benzaldehydes but not benzoic acids. nih.gov

Substituents on the aromatic ring, such as electron-withdrawing groups (e.g., halogens), have been found to increase the antimicrobial activity of some benzoate ester derivatives. chitkara.edu.in

The table below summarizes key SAR findings for compounds related to anisate esters.

| Compound Class | Structural Modification | Impact on Antimicrobial Activity |

| Phenolic Acid Esters | Increasing length of the alkyl ester chain | Increased activity. researchgate.net |

| Cinnamic Acid Esters | Increasing length of the alkyl ester chain | Increased antifungal action. mdpi.com |

| Benzoic Acid Derivatives | Aldehyde group vs. Carboxyl group | Aldehyde group is more active. nih.gov |

| Benzoic Acid Derivatives | Increasing number of hydroxyl groups | Increased activity. nih.gov |

| Salicylanilide Benzoates | Addition of electron-withdrawing groups | Increased activity. nih.gov |

Environmental Fate and Transformation Pathways of Anisate Esters

Degradation Pathways in Environmental Compartments

The environmental persistence of anisate esters is largely dictated by their susceptibility to degradation. The primary degradation pathways involve transformation processes that break down the parent ester molecule into simpler, and often less harmful, substances. These processes can be broadly categorized as non-biological (abiotic) and biological (biotic).

Abiotic degradation involves the transformation of a chemical through non-biological processes. For anisate esters like hexyl anisate, the most significant abiotic pathways are hydrolysis and photodegradation. researchgate.netnavy.mil

Hydrolysis Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis cleaves the ester bond, yielding anisic acid (4-methoxybenzoic acid) and n-hexanol. oieau.fr The rate of this reaction is highly dependent on environmental conditions, particularly pH and temperature. oieau.fracs.org Ester hydrolysis can be catalyzed by acids or bases. In natural waters, which typically have a pH range of 6 to 9, both neutral and base-catalyzed hydrolysis are the predominant mechanisms. oieau.fr

Studies on substituted methyl benzoates, which are structurally similar to anisate esters, show that hydrolysis rates can be correlated with the Hammett Linear Free-Energy Relationship. oieau.fr Extrapolating from data on these related compounds suggests that under typical environmental conditions (e.g., pH 8 and 10°C), the hydrolysis half-lives of such esters could range from several months to several years. oieau.fr Generally, the breakdown of organic pollutants like esters via hydrolysis is a key decomposition reaction in aquatic environments. oieau.fr

Photodegradation Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic esters such as this compound can undergo photodegradation through two primary mechanisms: direct and indirect photolysis. acs.org

Direct Photolysis: This occurs when the molecule itself absorbs photons from sunlight, leading to an excited state that can result in the cleavage of chemical bonds. For aromatic esters, this can lead to the breaking of the ester linkage or transformations within the aromatic ring. acs.org

Indirect Photolysis: This process is often more significant in natural surface waters. It involves photosensitizers, such as dissolved organic matter (DOM) like humic and fulvic acids, which absorb light and produce highly reactive chemical species. researchgate.netacs.org These species, including hydroxyl radicals (•OH) and singlet oxygen, then react with and degrade the anisate ester. acs.org

Research on analogous compounds like phthalate (B1215562) esters shows that photodegradation pathways can lead to hydroxylation of the aromatic ring and cleavage of the ester side-chain. nih.govresearchgate.net For this compound, this would imply the formation of hydroxylated intermediates on the benzene (B151609) ring as a potential degradation pathway. nih.gov Studies on other UV filters also indicate that while some are highly photo-stable, others degrade to form various by-products. nih.gov

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. carnegiescience.edunih.gov This is often the most effective means of elimination for organic pollutants from the environment. nih.govd-nb.info

For esters, the initial and rate-limiting step in biodegradation is typically the enzymatic hydrolysis of the ester bond by esterase enzymes, which are widespread in microorganisms. d-nb.infonih.gov This process breaks this compound down into its constituent parts: anisic acid and n-hexanol.

n-Hexanol Degradation: As a simple, straight-chain alcohol, n-hexanol is generally considered to be readily biodegradable. Microorganisms can utilize it as a carbon source, metabolizing it through oxidation pathways to fatty acids and ultimately to carbon dioxide and water under aerobic conditions. mdpi.com

Anisic Acid Degradation: Anisic acid (4-methoxybenzoic acid) is an aromatic acid that can also be degraded by various microorganisms. The metabolic pathway typically involves initial transformation steps such as demethylation (removal of the -OCH3 group) to form 4-hydroxybenzoic acid, followed by hydroxylation and subsequent cleavage of the aromatic ring. nih.govnih.gov The resulting aliphatic intermediates are then funneled into central metabolic pathways. nih.gov

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

By-product Formation and Characterization in Environmental Contexts

The degradation of this compound through abiotic and biotic pathways results in the formation of several transformation products. The identity of these by-products depends on the specific degradation mechanism involved. researchgate.net

In abiotic processes , hydrolysis yields a predictable set of by-products: anisic acid and n-hexanol. oieau.fr Photodegradation is expected to produce a more complex mixture. Based on studies of similar aromatic esters like phthalates, potential photolytic by-products could include hydroxylated derivatives of the parent compound, where a hydroxyl group is added to the benzene ring. nih.govresearchgate.net Further degradation could lead to the cleavage of the ester bond, also forming anisic acid and hexanol, as well as ring-opening products under conditions with high concentrations of reactive oxygen species. nih.govresearchgate.net

The table below summarizes the expected by-products from the abiotic degradation of this compound.

| Degradation Process | Potential By-products | Formation Mechanism |

|---|---|---|

| Hydrolysis | Anisic acid, n-Hexanol | Cleavage of the ester bond by water. oieau.fr |

| Photodegradation | Hydroxylated this compound, Anisic acid, n-Hexanol, Ring-opening products | Direct absorption of UV light or reaction with photochemically produced radicals (e.g., •OH), leading to hydroxylation, bond cleavage, and ring fission. acs.orgnih.govresearchgate.net |

In biotic processes , the primary by-products from the initial enzymatic action are identical to those from hydrolysis: anisic acid and n-hexanol. d-nb.infonih.gov However, microbial metabolism ensures that these initial products are typically degraded further. The ultimate by-products of complete aerobic biodegradation (mineralization) are carbon dioxide (CO2), water (H2O), and microbial biomass. researchgate.net

The table below outlines the by-products formed during the biotic degradation of this compound.

| Degradation Stage | By-products | Formation Mechanism |

|---|---|---|

| Primary Biodegradation | Anisic acid, n-Hexanol | Enzymatic hydrolysis of the ester bond by microbial esterases. d-nb.infonih.gov |

| Ultimate Biodegradation (Mineralization) | Carbon dioxide, Water, Microbial biomass | Complete metabolic breakdown of primary by-products by microorganisms. researchgate.net |

Future Directions in Hexyl Anisate Research

Exploration of Novel Synthesis Methodologies

The chemical synthesis of flavor and fragrance esters is undergoing a significant transformation towards more sustainable and efficient practices. Future research on hexyl anisate is expected to prioritize the development of green chemistry approaches that offer advantages over traditional acid-catalyzed esterification.

Key areas of exploration include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts is a major trend in ester production. numberanalytics.com Research on the enzymatic synthesis of other short-chain esters, such as hexyl butyrate (B1204436) and various benzoate (B1203000) esters, has demonstrated high conversion rates and product yields under mild reaction conditions. nih.govacs.org For instance, studies using immobilized Candida antarctica lipase (B570770) B (Novozym 435) have shown high efficiency in the transesterification of methyl benzoate with n-hexanol. acs.org Future studies will likely focus on optimizing enzymatic processes for this compound production, exploring different lipases, reaction media (including solvent-free systems), and immobilization techniques to enhance catalyst stability and reusability. nih.govniscpr.res.in The enzymatic approach is favored for producing compounds labeled as "natural," which is a significant driver in the food and beverage industry. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. numberanalytics.com This methodology is increasingly being applied to the synthesis of fine chemicals and aroma compounds. Investigating the synthesis of this compound in continuous flow systems could lead to more efficient and economically viable production methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of enzymatic esterification reactions. acs.org In the synthesis of n-hexyl benzoate, microwave synergism resulted in a 6.5-fold increase in the initial reaction rate compared to conventional heating. acs.org Applying this technique to the synthesis of this compound could dramatically reduce reaction times and energy consumption.

A comparative look at modern synthesis methods for related esters highlights the potential pathways for this compound research.

| Methodology | Target Ester Example | Key Findings/Advantages | Reference |

|---|---|---|---|

| Enzymatic Synthesis (Lipase) | Hexyl Butyrate | Achieved 94.5% conversion in 180 minutes using immobilized Candida rugosa lipase. | nih.gov |

| Microwave-Assisted Enzymatic Synthesis | n-Hexyl Benzoate | Optimal conversion of 97% in 6 hours; 6.5-fold increase in initial reaction rate. | acs.org |

| Enzymatic Esterification in Liquid CO2 | Castor Oil Hexyl Ester | Achieved 88.3% yield in 5 hours, demonstrating a green solvent approach. | niscpr.res.in |

| Biocatalysis | Aromatic Benzyl-Propionate Esters | Demonstrated the versatility of immobilized lipases for synthesizing aromatic esters. | mdpi.com |

Investigation of Emerging Biological Activities

While this compound is known for its aromatic properties, its structural similarity to other biologically active phenolic and benzoate esters suggests it may possess untapped functional properties. Future research is expected to pivot towards exploring these potential bioactivities.

Antimicrobial Properties: Esters of phenolic acids, such as p-hydroxybenzoic acid (parabens), are well-known antimicrobial agents. researchgate.net Research has shown that the antimicrobial activity of these esters often increases with the length of the alkyl chain. researchgate.netmdpi.com Furthermore, studies on other ester compounds have demonstrated activity against various bacteria and fungi. scielo.brgoogle.com For example, a series of piperine-derived diesters showed antifungal activity, with some inhibiting 80% of tested microorganisms. scielo.br Given that this compound is an ester of p-anisic acid (4-methoxybenzoic acid), investigating its potential to inhibit the growth of foodborne pathogens and spoilage microbes is a logical next step. This could open new applications for it as a natural food preservative.

Antioxidant Activity: Phenolic compounds are valued for their antioxidant capabilities. Enzymatic synthesis has been used to create lipophilic esters of phenolic compounds to enhance their solubility and application in fats and oils. mdpi.com For instance, vanillyl hexanoate (B1226103) was synthesized and shown to have potential as a food additive with antioxidant properties. mdpi.com The anisate moiety in this compound contains a methoxy-substituted benzene (B151609) ring, a structure that could confer antioxidant activity. Future studies will likely employ assays such as DPPH and ABTS to quantify the radical-scavenging potential of this compound and its utility in preventing lipid oxidation in food and cosmetic formulations.

Other Bioactivities: The vast structural diversity of esters has led to their investigation for a wide range of biological functions, including use as insect repellents and enzyme inhibitors. acs.orgunirioja.esnih.gov Research on methyl benzoate and its analogs has shown strong repellent effects against the common bed bug, Cimex lectularius. nih.gov The essential oil of Heracleum persicum, rich in esters like hexyl butyrate, has demonstrated significant insecticidal and repellent properties. unirioja.es Exploring whether this compound exhibits similar activities could lead to its incorporation into novel biopesticide or repellent formulations.

| Biological Activity | Related Compound Class/Example | Key Research Finding | Reference |

|---|---|---|---|

| Antimicrobial | Phenolic Acid Alkyl Esters | Inhibitory activity against bacteria and fungi increases with the length of the ester's alkyl chain. | researchgate.net |

| Antifungal | Piperine-Derived Diesters | Some compounds were active against 60-80% of tested fungal strains. | scielo.br |

| Antioxidant | Vanillyl Hexanoate | Synthesized ester showed potential as a functional food additive with antioxidant properties. | mdpi.com |

| Insect Repellent | Methyl Benzoate Analogs | Demonstrated strong spatial repellency against the common bed bug. | nih.gov |

| Insecticidal | Hexyl Butyrate (in essential oil) | The essential oil showed fumigant toxicity against the red flour beetle. | unirioja.es |

Advanced Environmental Impact Modeling

Biodegradation Pathway Analysis: The biodegradability of esters is a key factor in their environmental risk assessment. givaudan.com Studies on related compounds like hexyl benzoate show that it is readily biodegradable. chemos.de However, other complex esters used as UV filters can be recalcitrant to biodegradation. nih.gov Future work on this compound should involve simulation tests to determine its rate of degradation in various environmental compartments (water, soil, sediment) and identify the microbial consortia capable of breaking it down. nih.goveuropa.eu This involves using standardized OECD test methods to classify its biodegradability. givaudan.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. These models can estimate properties like bioaccumulation potential and toxicity, reducing the need for extensive animal testing. Applying QSAR and other in silico approaches, such as the RREM (Reaction and Reagent-based Estimation Model), can help create a comprehensive life cycle inventory for this compound, predicting its environmental profile, including global warming potential and aquatic toxicity. mdpi.com

Bioaccumulation and Mobility Modeling: The lipophilicity of this compound, suggested by its long alkyl chain and a high calculated LogP of 4.7, indicates a potential for bioaccumulation in organisms. nih.gov While hexyl benzoate is considered to have a high bioaccumulative potential, this does not always translate to environmental risk if the substance biodegrades readily. chemos.de Advanced models, informed by experimental data on its adsorption/desorption characteristics, can simulate its transport and distribution in ecosystems, predicting its likelihood of accumulating in the food chain. europa.eu

Integration of Multidisciplinary Research Approaches

The complexity of modern product development requires a convergence of disciplines to fully characterize and utilize compounds like this compound. Future research will benefit from an integrated approach that combines chemistry, biology, data science, and sensory science.

Computer-Aided Molecular Design (CAMD): The flavor and fragrance industry is increasingly using CAMD to design and screen for novel molecules with desired properties. mdpi.com This approach uses predictive models, often powered by machine learning, to correlate a molecule's structure with its sensory attributes (e.g., odor profile) and technical performance. numberanalytics.commdpi.com Integrating CAMD into this compound research could help in designing derivatives with enhanced aroma profiles, improved stability, or novel functionalities.

Systems Biology and Synthetic Biology: These fields use computational tools and mathematical models to understand and engineer complex biological networks. nih.gov This approach could be applied to optimize the microbial production of this compound through de novo synthesis or biotransformation. nih.govresearchgate.net By engineering the metabolic pathways of microorganisms like Saccharomyces cerevisiae, it may be possible to create highly efficient and sustainable biological factories for its production.

Advanced Analytical and Sensory Techniques: Combining traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) with modern sensory tools, such as electronic noses (e-noses), can provide a comprehensive fingerprint of a compound's aroma. nih.govmdpi.com A multidisciplinary approach using these tools can correlate the chemical composition of a product containing this compound with its perceived sensory profile, enabling precise flavor and fragrance design. mdpi.com This integration is crucial for understanding how this compound interacts with other ingredients in a complex matrix.

Q & A

Q. What are the established synthetic pathways for hexyl anisate, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of anisic acid (4-methoxybenzoic acid) with hexanol, typically catalyzed by concentrated sulfuric acid or immobilized lipases for greener approaches. Key steps include:

- Reagent purification : Use anhydrous hexanol and distilled anisic acid to minimize side reactions.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) until acid conversion exceeds 95% .

- Purification : Employ fractional distillation or column chromatography to isolate the ester.

- Characterization : Confirm structure using H/C NMR (peaks at δ 3.8 ppm for methoxy groups, δ 4.1 ppm for ester-linked hexyl chain) and FTIR (C=O stretch at ~1740 cm) .

Reproducibility requires detailed documentation of molar ratios, catalyst loading, and temperature profiles in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for quantification due to its specificity for aromatic esters. Method validation should include:

- Calibration curves : Linear range of 0.1–100 µg/mL with R > 0.994.

- Recovery studies : Spike samples with known concentrations to assess matrix interference .

For volatile matrices, GC-MS with a polar capillary column (e.g., DB-WAX) can resolve this compound from co-eluting terpenes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from inconsistent experimental conditions. A systematic approach includes:

- Standardized protocols : Use OECD Guideline 105 for solubility testing (shake-flask method, 25°C, 24 h equilibration).

- Control variables : Document solvent purity (e.g., HPLC-grade vs. technical-grade ethanol) and saturation endpoints (e.g., dynamic light scattering to detect undissolved particles) .

- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers linked to procedural variability .

Publish raw data (e.g., turbidity measurements) in supplementary files to enable cross-validation .

Q. What methodologies are suitable for investigating the kinetic stability of this compound under oxidative stress?

To assess degradation kinetics:

- Accelerated stability testing : Expose this compound to 40°C/75% RH and 0.1% HO, sampling at intervals (0, 7, 14, 28 days).

- Analytical endpoints : Quantify degradation products (e.g., anisic acid via HPLC) and model rate constants using Arrhenius equations .

- Mechanistic studies : Employ LC-QTOF-MS to identify radical intermediates, confirming pathways like C-O bond cleavage .

Q. How can this compound’s potential as a drug permeation enhancer be evaluated methodologically?

A tiered experimental design is recommended:

In vitro assays : Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to measure flux enhancement of model drugs (e.g., caffeine).

Cytotoxicity screening : Use MTT assays on Caco-2 cells to establish safe concentration thresholds (< 0.1% w/v) .

Molecular dynamics simulations : Model interactions between this compound and lipid bilayers to predict disruption mechanisms .

Correlate results with structural analogs (e.g., methyl anisate) to infer structure-activity relationships .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s antimicrobial efficacy?

Contradictions may stem from strain variability or assay conditions. Mitigation strategies include:

- Standardized microbial strains : Use ATCC reference strains (e.g., E. coli ATCC 25922).

- Broth microdilution assays : Follow CLSI guidelines (M07-A10) with polysorbate-80 to improve ester solubility .

- Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I statistic) .

Methodological Best Practices

- Data transparency : Archive raw NMR spectra, chromatograms, and statistical scripts in repositories like Zenodo .

- Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

- Critical analysis : Use SWOT frameworks to evaluate experimental limitations (e.g., solvent toxicity in cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.